

Application Note: Cy7 NHS Ester Antibody Labeling Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7 NHS ester

Cat. No.: B15555463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

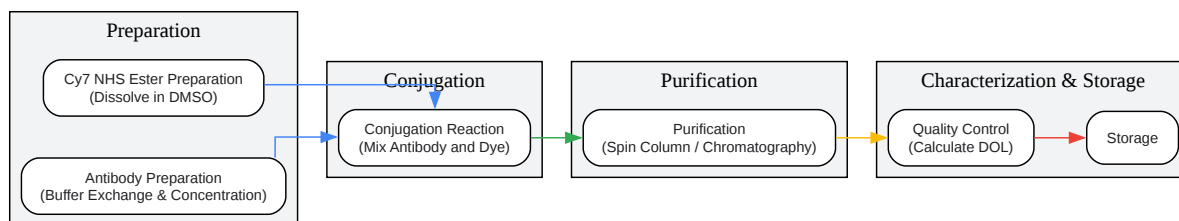
This document provides a comprehensive protocol for the covalent labeling of antibodies with **Cy7 NHS ester**, a near-infrared (NIR) fluorescent dye. Cyanine7 (Cy7) is a fluorescent dye that excites and emits in the near-infrared spectrum, with excitation and emission maxima typically around 750 nm and 776 nm, respectively.^[1] This characteristic is particularly advantageous for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The N-hydroxysuccinimide (NHS) ester functional group of Cy7 reacts efficiently with primary amines, such as the side chain of lysine residues present on proteins like antibodies, to form a stable covalent amide bond.^{[1][2][3]} This protocol details the necessary materials, procedures, and calculations for successful antibody conjugation with **Cy7 NHS ester**, crucial for various applications including in vivo imaging, flow cytometry, and Western blotting.

Key Experimental Parameters

Successful labeling of antibodies with **Cy7 NHS ester** is contingent upon several critical parameters. These parameters should be optimized for each specific antibody and its intended application to achieve the desired degree of labeling (DOL).

Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations generally result in improved labeling efficiency.[1][4] The antibody solution must be free of BSA and other stabilizing proteins.[4][5]
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.5 ± 0.5)	The reaction is pH-dependent; a lower pH will lead to the protonation of amino groups and consequently, reduced reactivity.[1][4]
Dye-to-Antibody Molar Ratio	5:1 to 20:1 (Starting point: 10:1)	This ratio should be optimized to achieve the desired degree of labeling (DOL).[1][2]
Reaction Time	1 - 3 hours	The incubation time can be adjusted to control the extent of the labeling process.[1]
Reaction Temperature	Room Temperature (20-25°C) or 37°C	The reaction is typically carried out at room temperature.[1][2]
Degree of Labeling (DOL)	2 - 10	The optimal DOL is dependent on the specific antibody and its application.[1][4]

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Cy7 NHS ester** antibody labeling.

Signaling Pathway of NHS Ester Reaction



[Click to download full resolution via product page](#)

Caption: Reaction between **Cy7 NHS ester** and a primary amine on an antibody.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, while maintaining the same molar ratios.

Materials and Reagents

- Antibody of interest (purified, in an amine-free buffer like PBS)
- **Cy7 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification Column (e.g., Sephadex G-25 spin column)
- Storage Buffer: PBS, pH 7.4, with optional 0.1% BSA and 0.05% sodium azide

Antibody Preparation

To ensure successful conjugation, the antibody must be in an appropriate buffer.

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4).^{[4][6]} This can be achieved through dialysis or by using a desalting spin column.
- Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.^[6] Higher concentrations can enhance labeling efficiency.^{[1][6]}

Dye Preparation

The **Cy7 NHS ester** is sensitive to moisture and should be handled accordingly.

- Allow the vial of **Cy7 NHS ester** to equilibrate to room temperature before opening to prevent condensation.
- Prepare a stock solution of the **Cy7 NHS ester** by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.^[2]

Antibody Labeling Reaction

This procedure is based on labeling 1 mg of antibody.

- Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.
- Add 50 μ L of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.^[6]
- Calculate the required volume of the **Cy7 NHS ester** stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.^[6]

- Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[\[6\]](#)

Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.

- Method A: Spin Column
 - Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
 - Apply the reaction mixture to the center of the resin bed.
 - Centrifuge the column to collect the purified antibody conjugate.[\[6\]](#) This method is rapid and suitable for small-scale purifications.
- Method B: Fast Protein Liquid Chromatography (FPLC)
 - Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.
 - Load the reaction mixture onto the column.
 - Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for the Cy7 dye).
 - Pool the fractions containing the labeled antibody, which will be the first peak to elute.[\[6\]](#)

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 750 nm (A₇₅₀).
- Calculate the DOL using the following formula:

$$\text{DOL} = (\text{Amax of dye} \times \text{Molar extinction coefficient of antibody}) / [(\text{A}_{280} - (\text{Amax of dye} \times \text{CF})) \times \text{Molar extinction coefficient of dye}]$$

Where:

- Amax of dye is the absorbance at the maximum absorption wavelength of the Cy7 dye (~750 nm).
- Molar extinction coefficient of antibody is typically ~210,000 M⁻¹cm⁻¹ for IgG.
- A₂₈₀ is the absorbance at 280 nm.
- CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).^[1]
- Molar extinction coefficient of dye is ~250,000 M⁻¹cm⁻¹ for Cy7.^{[1][6]}

Storage of Labeled Antibody

Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.

- Short-term storage: The labeled antibody can be stored at 4°C for up to a month.^[1]
- Long-term storage: For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C.^[1] To prevent damage from repeated freeze-thaw cycles, the antibody solution can be divided into single-use aliquots.^{[1][7]} Adding a cryoprotectant like glycerol to a final concentration of 50% can also help prevent freezing-induced damage.^[1]
- Light protection: Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching.^[8] Store in dark vials or wrap vials in aluminum foil.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. sysy.com [sysy.com]
- 8. Antibody Storage and Antibody Shelf Life [labome.com]
- To cite this document: BenchChem. [Application Note: Cy7 NHS Ester Antibody Labeling Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555463#cy7-nhs-ester-antibody-labeling-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com